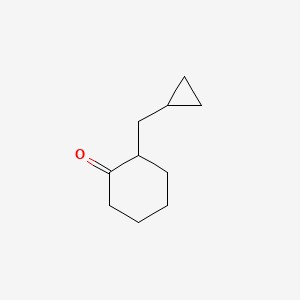

2-(Cyclopropylmethyl)cyclohexan-1-one

CAS No.: 1512071-38-3

Cat. No.: VC3087939

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1512071-38-3 |

|---|---|

| Molecular Formula | C10H16O |

| Molecular Weight | 152.23 g/mol |

| IUPAC Name | 2-(cyclopropylmethyl)cyclohexan-1-one |

| Standard InChI | InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2 |

| Standard InChI Key | FQJXHCVPIFRFGR-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)C(C1)CC2CC2 |

| Canonical SMILES | C1CCC(=O)C(C1)CC2CC2 |

Introduction

Structure and Physical Properties

Molecular Structure and Composition

2-(Cyclopropylmethyl)cyclohexan-1-one features a cyclohexanone core bearing a cyclopropylmethyl substituent at the position alpha to the carbonyl group. Its molecular formula is C10H16O with a molecular weight of approximately 152.23 g/mol, similar to its positional isomer 4-(cyclopropylmethyl)cyclohexan-1-one. The compound contains a strained three-membered cyclopropyl ring connected to the cyclohexanone via a methylene bridge, creating a unique spatial arrangement that influences its chemical behavior.

Physical Properties

Based on comparative analysis with structurally related compounds, 2-(Cyclopropylmethyl)cyclohexan-1-one likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature. Table 1 presents the estimated physical properties of this compound based on structural analogs.

Table 1: Estimated Physical Properties of 2-(Cyclopropylmethyl)cyclohexan-1-one

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Physical State | Colorless to pale yellow liquid | Comparison with similar cyclohexanone derivatives |

| Molecular Weight | 152.23 g/mol | Calculated from molecular formula C10H16O |

| Boiling Point | >200°C (at atmospheric pressure) | Based on similar cyclopropyl-substituted compounds |

| Solubility | Soluble in common organic solvents; limited water solubility | Typical for ketones with hydrocarbon substituents |

| Odor | Characteristic ketone-like odor | Common for cyclohexanone derivatives |

| Density | ~0.9-1.0 g/mL | Estimated from similar cyclohexanone derivatives |

Isomerism and Structural Relatives

2-(Cyclopropylmethyl)cyclohexan-1-one is distinct from but related to several compounds mentioned in the search results, including:

-

2-Cyclopropylcyclohexan-1-one (C9H14O), which has a cyclopropyl group directly attached to the cyclohexanone ring without the methylene linker

-

4-(Cyclopropylmethyl)cyclohexan-1-one (C10H16O), a positional isomer with the cyclopropylmethyl group at the 4-position

These structural relationships provide valuable comparative information for understanding the properties and reactivity of our target compound.

Specific Reaction Considerations

The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one would likely require careful control of reaction conditions to achieve good yields and selectivity. Drawing parallels with related syntheses described in the search results:

-

The use of appropriate bases for enolate formation is critical, as seen in similar cyclohexanone functionalization reactions

-

Inert atmosphere conditions would likely be necessary when working with reactive organometallic reagents, similar to the Grignard procedures described for cyclohexanone derivatives

-

Temperature control would be essential, particularly during the addition steps and potential quenching procedures

Chemical Reactivity

Carbonyl Reactivity

As a ketone, 2-(Cyclopropylmethyl)cyclohexan-1-one would exhibit typical carbonyl reactivity patterns. Similar to its structural relative 4-(Cyclopropylmethyl)cyclohexan-1-one, the compound would participate in nucleophilic addition reactions, with the reaction mechanism typically beginning with nucleophilic attack on the carbonyl carbon. The major reaction types would include:

-

Nucleophilic additions (with hydrides, organometallics, amines, etc.)

-

Enolate formation and subsequent C-C bond-forming reactions

-

Reduction to the corresponding alcohol

-

Oxidation reactions at the α-position

Cyclopropyl Group Reactivity

The cyclopropylmethyl moiety introduces additional reactivity due to the strained three-membered ring:

-

Ring-opening reactions under acidic conditions or catalytic hydrogenation

-

Radical-initiated transformations

-

Cyclopropylcarbinyl rearrangements

-

Homoconjugation effects influencing the reactivity of the carbonyl group

This dual reactivity profile makes 2-(Cyclopropylmethyl)cyclohexan-1-one a potentially valuable building block in organic synthesis, offering multiple sites for selective functionalization.

Spectroscopic Characterization

| Spectral Type | Expected Signal Regions | Assignments |

|---|---|---|

| ¹H NMR | 0.0-0.6 ppm | Cyclopropyl ring protons |

| 0.8-1.0 ppm | Methylene protons adjacent to cyclopropyl | |

| 1.2-2.4 ppm | Cyclohexanone ring protons | |

| 2.3-2.5 ppm | Protons at C-2 and adjacent to carbonyl | |

| ¹³C NMR | 4-10 ppm | Cyclopropyl ring carbons |

| 20-40 ppm | Cyclohexanone ring carbons | |

| 40-50 ppm | C-2 carbon bearing cyclopropylmethyl group | |

| 210-215 ppm | Carbonyl carbon |

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands including:

-

Strong C=O stretching at approximately 1710-1720 cm⁻¹ (typical for cyclohexanones)

-

C-H stretching vibrations for cyclopropyl and cyclohexyl rings at 2850-3000 cm⁻¹

-

Distinctive cyclopropyl ring deformation bands in the fingerprint region

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

-

Molecular ion peak at m/z 152 (corresponding to C₁₀H₁₆O)

-

Characteristic fragmentation pattern including loss of the cyclopropylmethyl group

-

Fragmentation products typical of cyclohexanones

Research Challenges and Future Directions

Synthetic Challenges

Several challenges exist in the efficient preparation of 2-(Cyclopropylmethyl)cyclohexan-1-one:

-

Achieving regioselective alkylation at the desired position

-

Controlling potential over-alkylation

-

Developing scalable and cost-effective synthetic routes

-

Optimizing reaction conditions for maximum yield and purity

Future Research Opportunities

Future research directions for 2-(Cyclopropylmethyl)cyclohexan-1-one may include:

-

Development of catalytic methods for its efficient preparation

-

Exploration of its reactivity under various conditions (photochemical, electrochemical, etc.)

-

Investigation of potential biological activities

-

Application in the synthesis of complex molecular architectures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume